![molecular formula C15H13N3O4 B2706341 5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-29-8](/img/structure/B2706341.png)
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic aromatic organic compound. The structure also includes a 3-hydroxy-4-methoxyphenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide information on the arrangement of atoms in the molecule and any conformational isomerism.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined through a combination of experimental techniques and computational methods . These might include determining its melting point, solubility, and stability under various conditions.Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain a similar substructure .
- The compound’s cyclization modes have been investigated, leading to the formation of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. High yield and operational simplicity characterize this synthetic procedure .
- While not directly related to our compound, protodeboronation reactions involving alkyl boronic esters are an active area of research .
- Some aryl/heteroaryl-quinolino-pyrazoles, intermediates derived from 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid, exhibit promising PDE10A inhibitory properties .
Medicinal Chemistry and Drug Development
Organic Synthesis
Protodeboronation Reactions
Phosphodiesterase 10A (PDE10A) Inhibitors
Polysubstituted 2-Amino-4-Pyridones
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-7-16-13-9(15(20)21)6-10(18-14(13)17-7)8-3-4-12(22-2)11(19)5-8/h3-6,19H,1-2H3,(H,20,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFQYMXNHSPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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